molecular formula C18H20N4O3 B2659584 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1448126-13-3

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2659584
CAS RN: 1448126-13-3
M. Wt: 340.383
InChI Key: MDJYDGQOGZCKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One area of research involves the synthesis and biological evaluation of related compounds for their anticancer activity. For example, derivatives of similar structures have been synthesized and tested for their antitumor activities against various human cancer cell lines, demonstrating selective cytotoxicity and potential as anticancer agents (Evren et al., 2019).

Alzheimer's Disease

Research has also explored compounds with affinity for histamine H3 receptors, showing potential therapeutic applications for dementia in Alzheimer's disease. Studies indicate that these compounds can improve cognitive performance in preclinical models, suggesting a role in managing cognitive disorders (Medhurst et al., 2007).

Antibacterial Agents

Oxazolidinones, including related compounds, have been investigated for their antibacterial properties, with some derivatives designed to minimize undesired effects such as monoamine oxidase A inhibition. These studies contribute to the development of new antibacterial agents with improved safety profiles (Reck et al., 2005).

Insensitive Energetic Materials

Compounds based on similar structural frameworks have been explored for use in insensitive energetic materials. These materials show potential for applications requiring high thermal stability and low sensitivity to impact and friction, indicating their utility in safer explosive formulations (Yu et al., 2017).

Oxazolidinone Analogues

Studies on novel oxazolidinone analogs have shown promising antibacterial activities against a variety of clinically important pathogens, including drug-resistant strains. These findings highlight the potential of related compounds in addressing the challenge of antibiotic resistance (Zurenko et al., 1996).

properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-21-14-7-3-2-6-12(14)13(20-21)10-19-17(23)11-22-15-8-4-5-9-16(15)25-18(22)24/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJYDGQOGZCKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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